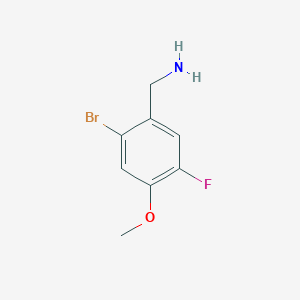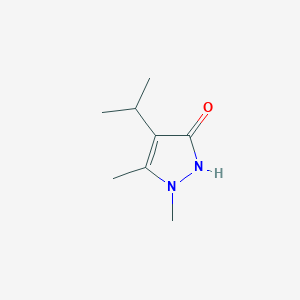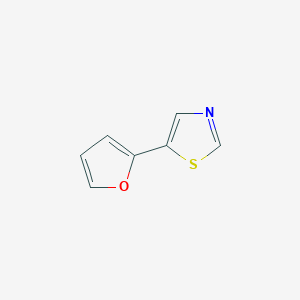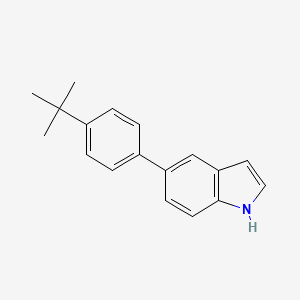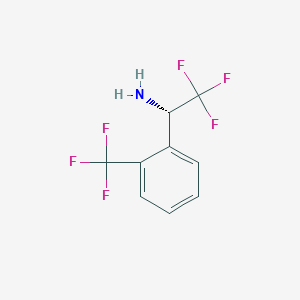
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and lipophilicity, making the compound highly relevant in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl bromide under photochemical or thermal conditions . Another common method involves the use of trifluoromethyl copper reagents in the presence of aryl iodides .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased efficacy in its biological activities . The pathways involved often include modulation of enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Uniqueness
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine stands out due to its chiral nature and the presence of multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds .
Propriétés
Numéro CAS |
1213122-10-1 |
|---|---|
Formule moléculaire |
C9H7F6N |
Poids moléculaire |
243.15 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
Clé InChI |
SMXFZIKBUKWJGE-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


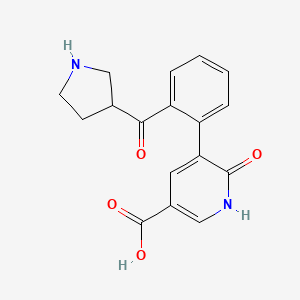

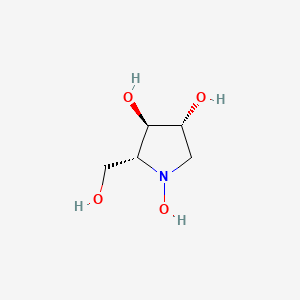
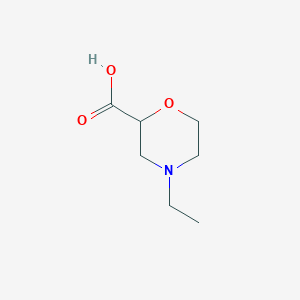

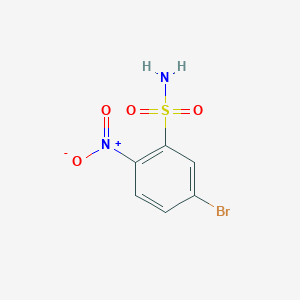
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
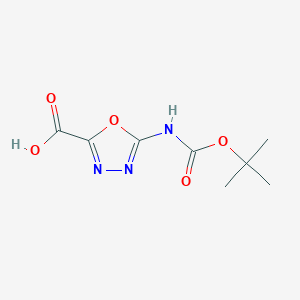
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

